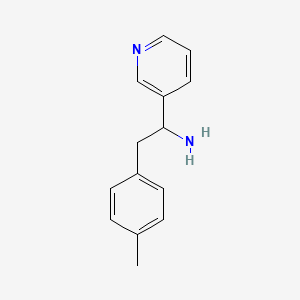

2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-pyridin-3-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)9-14(15)13-3-2-8-16-10-13/h2-8,10,14H,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKBJLZKQRRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-(4-methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, two primary disconnections are strategically considered.

The most evident disconnection is at the carbon-nitrogen (C-N) bond of the primary amine. This approach, known as a functional group interconversion (FGI), leads to the precursor ketone, 1-(pyridin-3-yl)-2-(4-methylphenyl)ethan-1-one (A). This ketone can then be converted to the target amine via reductive amination.

A second strategic disconnection breaks the carbon-carbon (C-C) bond between the ethanamine backbone and the 4-methylphenyl ring. This leads to two synthons: a pyridin-3-ylmethylamine cation and a 4-methylbenzyl anion. The corresponding synthetic equivalents would be a derivative of 3-(halomethyl)pyridine or pyridine-3-carbaldehyde and a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide.

Focusing on the more common C-N disconnection, the precursor ketone (A) can be further simplified. A C-C disconnection between the carbonyl carbon and the adjacent methylene (B1212753) group points to nicotinic acid (pyridine-3-carboxylic acid) or its derivatives and 4-methylphenylacetic acid as the foundational starting materials. This strategy is analogous to established syntheses of similar diaryl ethanone (B97240) structures.

Development and Optimization of Synthetic Routes for this compound

Based on the retrosynthetic analysis, a primary synthetic route involves the formation and subsequent amination of the ketone intermediate, 1-(pyridin-3-yl)-2-(4-methylphenyl)ethan-1-one .

A plausible synthesis of this ketone involves the reaction between a derivative of nicotinic acid, such as its methyl ester, and the enolate or dianion of 4-methylphenylacetic acid. This approach allows for the formation of the key C-C bond. The resulting ketone can then be subjected to reductive amination. This two-step process involves the condensation of the ketone with an ammonia (B1221849) source (e.g., ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the target primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Catalytic Approaches in Enantioselective Synthesis

The target molecule possesses a stereocenter at the carbon atom bearing the amine and pyridine (B92270) groups. Achieving high enantioselectivity is crucial for many applications. Catalytic asymmetric reduction is a preferred method for establishing this stereocenter. wikipedia.org

Two main catalytic strategies are applicable:

Asymmetric Hydrogenation/Transfer Hydrogenation of an Imine : The imine formed from the condensation of 1-(pyridin-3-yl)-2-(4-methylphenyl)ethan-1-one and ammonia can be reduced using a chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral ligands (e.g., BINAP, chiral diamines), are effective for this purpose. nih.govproquest.comacs.org Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid, offers a practical alternative to using high-pressure hydrogen gas. rsc.org

Asymmetric Reduction of the Ketone : The prochiral ketone can be directly reduced to a chiral alcohol using an asymmetric catalyst, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry (e.g., via a Mitsunobu reaction followed by azide (B81097) reduction). Catalysts for asymmetric ketone reduction include Noyori-type ruthenium complexes for transfer hydrogenation or oxazaborolidine catalysts (CBS reduction) with a stoichiometric borane (B79455) source. mdpi.comyoutube.com The resulting chiral alcohol provides a versatile intermediate for accessing the desired amine enantiomer.

Evaluation of Alternative Synthetic Pathways and Comparative Analysis of Efficiencies

An alternative pathway begins with the Claisen-Schmidt condensation of pyridine-3-carbaldehyde and 4-methylacetophenone to yield the chalcone (B49325), (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one . This α,β-unsaturated ketone serves as a versatile intermediate. The synthesis of the target amine from this chalcone would require a multi-step process, such as a conjugate addition of an amine equivalent followed by reduction of the ketone, or a tandem reduction of both the double bond and the ketone followed by conversion of the resulting alcohol to an amine.

A comparative analysis of the two primary proposed routes—reductive amination of the ethanone versus manipulation of the chalcone—highlights differences in efficiency and step economy.

Table 1: Comparative Analysis of Proposed Synthetic Pathways

| Feature | Route 1: Reductive Amination of Ethanone | Route 2: Chalcone-Based Synthesis |

|---|---|---|

| Starting Materials | Nicotinic acid derivatives, 4-methylphenylacetic acid | Pyridine-3-carbaldehyde, 4-methylacetophenone |

| Key Intermediate | 1-(pyridin-3-yl)-2-(4-methylphenyl)ethan-1-one | (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one |

| Step Economy | Generally shorter and more direct. | Potentially longer due to multiple transformations required. |

| Control of Stereochemistry | Can be readily achieved with established asymmetric imine/ketone reduction methods. | More complex to control the stereocenter. |

| Potential Yield | Moderate to high, depending on the efficiency of ketone formation and reductive amination. | Variable; may be lower due to the multi-step nature. |

The reductive amination of the pre-formed ethanone intermediate is generally considered the more convergent and efficient strategy for accessing the target compound, especially for controlling stereochemistry.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key considerations include atom economy, use of catalysts, and solvent choice.

The catalytic enantioselective approaches discussed in section 2.2.1 are inherently "greener" than methods relying on stoichiometric chiral reagents, as the chiral auxiliary is used in small, recyclable amounts. Catalytic transfer hydrogenation is particularly advantageous as it avoids the hazards associated with high-pressure hydrogen gas and often employs more benign hydrogen donors like isopropanol.

Table 2: Application of Green Chemistry Principles

| Principle | Application to the Synthesis |

|---|---|

| Catalysis | Use of transition metal catalysts for reductive amination or asymmetric reduction instead of stoichiometric reagents (e.g., LiAlH4, NaBH4). |

| Atom Economy | Reductive amination offers high atom economy. Catalytic hydrogenation using H2 is ideal, with water as the only byproduct. |

| Safer Solvents | Replacing chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with greener alternatives like ethanol, 2-propanol, or water where feasible. |

| Energy Efficiency | Exploring microwave-assisted synthesis for key steps, which can reduce reaction times and energy consumption. |

| Waste Prevention | Designing the synthesis to minimize protection/deprotection steps, thereby reducing waste generation. |

Derivatization Strategies for Structural Modification of the Parent Compound

The primary amine of this compound is a key site for derivatization, allowing for the synthesis of a library of related compounds. Standard transformations of primary amines can be readily applied.

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups on the nitrogen atom.

N-Acylation : Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.

N-Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base produces sulfonamides.

Urea and Thiourea Formation : Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively.

These derivatization strategies are fundamental for modifying the compound's physicochemical properties.

Functionalization of the Pyridine Ring System

The pyridine ring offers additional opportunities for structural modification, although its reactivity is distinct from that of a simple benzene (B151609) ring. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3-position (meta). quora.comslideshare.netquora.com Conversely, the ring is activated towards nucleophilic attack at the 2- and 4-positions (ortho and para). stackexchange.comechemi.comquora.com

Electrophilic Aromatic Substitution : While challenging, reactions such as nitration or halogenation can be achieved under harsh conditions, typically yielding the 5-substituted isomer (meta to the existing substituent). The directing effect of the ethanamine side chain must also be considered.

Nucleophilic Aromatic Substitution (SNAr) : This is a viable strategy if a precursor with a good leaving group (e.g., a halogen) is used. For instance, if the synthesis starts from 3-chloro-5-substituted pyridine, the chlorine atom could be displaced by various nucleophiles. However, substitution at the 3-position is less favorable than at the 2- or 4-positions. matanginicollege.ac.in

Metal-Catalyzed Cross-Coupling : A more versatile approach involves converting a functional group on the pyridine ring. For example, starting with a halopyridine (e.g., 3-bromo- (B131339) or 3-chloropyridine) allows for the introduction of various aryl, alkyl, or other groups via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. mdpi.comacs.orgnih.gov This would involve synthesizing an analogue of the target compound with a halogen on the pyridine ring, which could then be used as a handle for further diversification.

Modifications at the Amine and Alkyl Linker Positions

The structure of this compound, featuring a primary amine and a methylene bridge, offers multiple sites for chemical modification. These transformations are crucial for developing derivatives with tailored properties.

The primary amine group is a versatile functional handle for a variety of chemical reactions. Common modifications include N-alkylation, acylation, and conversion to other nitrogen-containing functional groups. These reactions allow for the fine-tuning of the molecule's steric and electronic properties.

N-Alkylation: The introduction of one or two alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination, for instance, involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. A specific example is the Eschweiler-Clarke reaction, which is a well-established method for the N-methylation of primary or secondary amines using excess formic acid and formaldehyde. mdpi.com This reaction proceeds to completion to yield the N,N-dimethylated tertiary amine. mdpi.com

N-Acylation: The amine can be readily converted into an amide by reaction with acylating agents such as acid chlorides, anhydrides, or activated esters. For example, reaction with acetic anhydride (B1165640) or succinic anhydride can introduce an acetyl or a succinyl group, respectively, which can alter the charge state of the molecule. nih.gov

Carbamate (B1207046) Formation: Carbamates are often synthesized as prodrugs for amines. nih.gov This can be achieved by reacting the primary amine with a chloroformate, such as benzyl (B1604629) chloroformate, to yield a carbamate derivative.

Conversion to N-Monoalkylhydroxylamines: A more complex transformation involves a three-step protocol that can convert the primary amine into the corresponding N-monoalkylhydroxylamine. This process includes cyanomethylation, followed by oxidation to a nitrone, and subsequent hydroxylaminolysis. elsevierpure.com

The alkyl linker, specifically the methylene (-CH2-) group situated between the p-tolyl and pyridyl-methanamine moieties, represents another potential site for modification, albeit one that is less reactive than the amine.

Alkylation of the Methylene Bridge: The C-H bonds of the methylene linker are not considered "active" in the same way as those in 1,3-dicarbonyl compounds. youtube.com However, under strongly basic conditions, deprotonation to form a carbanion may be possible, which could then be trapped by an electrophile such as an alkyl halide. The feasibility of this reaction would be highly dependent on the choice of a sufficiently strong, non-nucleophilic base to avoid competing reactions at other sites. While challenging, the principle of alkylating methylene bridges has been demonstrated in other molecular scaffolds, such as calixarenes. rsc.orgresearchgate.net

Below is a table summarizing potential modifications at the amine and alkyl linker positions.

| Position | Modification | Reagents/Conditions | Expected Product |

| Amine | N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) | 2-(4-Methylphenyl)-N,N-dimethyl-1-(pyridin-3-yl)ethan-1-amine |

| Amine | N-Acetylation | Acetic Anhydride, Base | N-(1-(Pyridin-3-yl)-2-(p-tolyl)ethyl)acetamide |

| Amine | Carbamate Formation | Benzyl Chloroformate, Base | Benzyl (1-(pyridin-3-yl)-2-(p-tolyl)ethyl)carbamate |

| Alkyl Linker | Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | 1-(4-Methylphenyl)-2-(pyridin-3-yl)-1-alkyl-ethan-1-amine |

Introduction of Stereochemical Elements and Diastereoselective Syntheses

The carbon atom attached to both the pyridine ring and the amine group is a stereocenter. Consequently, this compound can exist as a pair of enantiomers. The control and introduction of stereochemistry are paramount in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

The synthesis of enantiomerically pure or enriched forms of this compound can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis aims to create the desired enantiomer directly.

Asymmetric Reduction of a Prochiral Ketone: A common strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-(4-methylphenyl)-1-(pyridin-3-yl)ethan-1-one. This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using a chiral transition metal catalyst. mdpi.com Alternatively, the ketone can first be converted to an imine, which is then asymmetrically reduced.

Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of 1-phenylethylamine (B125046), can be temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.

Chiral Resolution involves the separation of a racemic mixture of the amine.

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. pharmtech.comwikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine.

Chiral Chromatography: The enantiomers of the racemic amine can also be separated using chromatographic techniques, most commonly high-performance liquid chromatography (HPLC), employing a chiral stationary phase (CSP). iupac.org The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation.

Diastereoselective Syntheses become relevant when a second stereocenter is introduced into the molecule. If one enantiomer of this compound were to undergo a reaction that creates a new stereocenter (for example, by alkylation at the methylene bridge), the existing chiral center would influence the stereochemical outcome of the reaction, leading to a preferential formation of one diastereomer over the other. The principles of such reactions are well-established, with cascade reactions often proceeding with high diastereoselectivity. beilstein-journals.org For instance, a Michael addition involving an enolate derived from a chiral precursor can lead to the formation of highly substituted products with excellent diastereoselectivity. beilstein-journals.org

The following table outlines strategies for introducing stereochemistry.

| Strategy | Method | Description | Key Reagents/Components |

| Asymmetric Synthesis | Catalytic Reduction | Asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral ketone or imine. | Chiral Rhodium, Ruthenium, or Iridium catalysts. |

| Asymmetric Synthesis | Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective transformation. | Chiral amines (e.g., 1-phenylethylamine derivatives). |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid). |

| Chiral Resolution | Chiral Chromatography | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Chiral HPLC column. |

Advanced Spectroscopic and Stereochemical Investigations of 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule like 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational preferences.

The initial step in the NMR analysis involves the acquisition of standard ¹H and ¹³C spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinyl and p-tolyl rings, the benzylic proton, the methylene (B1212753) protons, the amine protons, and the methyl protons. Due to spin-spin coupling, these signals would exhibit characteristic splitting patterns.

To definitively assign these signals, several two-dimensional (2D) NMR experiments are required:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For instance, COSY would show a correlation between the benzylic methine proton and the adjacent methylene protons. It would also delineate the coupling networks within the pyridinyl and p-tolyl aromatic rings, allowing for the assignment of protons in ortho, meta, and para positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the direct assignment of all protonated carbon atoms, such as the CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular skeleton. For example, HMBC would show correlations from the benzylic proton to carbons within both the pyridinyl and p-tolyl rings, confirming their connectivity. Correlations from the methyl protons to the quaternary carbon of the p-tolyl ring would also be expected.

A hypothetical table of NMR assignments for this compound is presented below, based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Pyridin-2' | ~8.50 | ~149.0 | H-6' |

| Pyridin-4' | ~7.70 | ~135.0 | H-2', H-5', H-6' |

| Pyridin-5' | ~7.30 | ~123.5 | H-4', H-6' |

| Pyridin-6' | ~8.60 | ~150.0 | H-2', H-4', H-5' |

| Benzylic CH | ~4.20 | ~58.0 | Pyridin-3', Pyridin-4', Methylene C, Phenyl-1'' |

| Methylene CH₂ | ~3.00 | ~45.0 | Benzylic C, Phenyl-1'' |

| Phenyl-2'', 6'' | ~7.15 | ~129.5 | Phenyl-4'', Methylene C |

| Phenyl-3'', 5'' | ~7.10 | ~129.0 | Phenyl-1'', Methyl C |

| Methyl CH₃ | ~2.30 | ~21.0 | Phenyl-3'', 5'', Phenyl-4'' |

As this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) of a non-racemic sample, a chiral auxiliary is required. Chiral NMR shift reagents, typically paramagnetic lanthanide complexes such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are highly effective for this purpose.

The amine group of the target molecule acts as a Lewis base, coordinating to the Lewis acidic lanthanide center of the chiral shift reagent. This interaction forms transient diastereomeric complexes. Because these complexes are diastereomers, they have different physical properties and, therefore, distinct NMR spectra. The magnetic field induced by the paramagnetic lanthanide ion causes significant shifts in the ¹H NMR signals of the substrate, and the magnitude of this shift is different for each enantiomer.

In practice, adding a small amount of the chiral shift reagent to the NMR sample of the amine would cause specific proton signals (e.g., the benzylic proton) to resolve into two separate signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess can then be calculated directly by integrating the areas of these two resolved signals.

Advanced Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₄H₁₆N₂), HRMS would be used to confirm its molecular weight and composition. For example, the expected exact mass of the protonated molecule [M+H]⁺ is 213.1386 Da. An experimental HRMS measurement matching this value would unequivocally confirm the elemental formula C₁₄H₁₇N₂⁺. Predicted m/z values for various adducts are available and provide a reference for experimental verification. uni.lu

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₁₄H₁₇N₂⁺ | 213.13863 |

| [M+Na]⁺ | C₁₄H₁₆N₂Na⁺ | 235.12057 |

| [M+K]⁺ | C₁₄H₁₆N₂K⁺ | 251.09451 |

| [M-H]⁻ | C₁₄H₁₅N₂⁻ | 211.12407 |

Data sourced from PubChemLite database predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 213.1) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for such structures is the cleavage of the C-C bond adjacent to the p-tolyl ring. This would result in the formation of a stable p-methylbenzyl radical and a pyridin-3-ylmethanamine cation (C₆H₇N₂⁺) with an expected m/z of 107.06.

Formation of a Tropylium Ion: Alternatively, cleavage could lead to the formation of a stable p-methyltropylium cation (C₈H₉⁺) at m/z 105.07.

Loss of Ammonia (B1221849): Cleavage of the C-N bond could lead to the loss of ammonia (NH₃), generating an ion at m/z 196.11.

By analyzing the masses of these daughter ions, the connectivity of the molecular structure can be confirmed.

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 213.1 | 107.1 | C₈H₉• | Pyridin-3-ylmethanamine cation |

| 213.1 | 105.1 | C₆H₇N₂• | p-Methyltropylium cation |

| 213.1 | 196.1 | NH₃ | [C₁₄H₁₄N]⁺ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Characterization

While NMR provides structural data in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's conformation and packing in the solid state. This technique would require the growth of a suitable single crystal of this compound or one of its salts.

The resulting crystal structure would provide precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule with high precision.

Torsional Angles: Defining the exact three-dimensional conformation of the molecule in the crystal lattice, including the rotational orientation of the pyridinyl and p-tolyl rings relative to the ethylamine (B1201723) backbone.

Stereochemistry: Unambiguously determining the absolute configuration (R or S) if a single enantiomer is crystallized.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal. For this compound, key interactions would likely include hydrogen bonds involving the primary amine (N-H···N) with the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic pyridinyl and p-tolyl rings of neighboring molecules would likely play a significant role in stabilizing the crystal lattice. nih.govnih.gov

Analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its physical characteristics, such as melting point and solubility.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The absolute configuration of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, is a critical aspect of its chemical identity. For a molecule like this compound, which contains a single stereocenter at the carbon atom bonded to the amino group, the pyridine ring, and the benzyl (B1604629) group, chiroptical spectroscopic methods are indispensable for unambiguously assigning the (R) or (S) configuration. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. smoldyn.orgcreative-proteomics.com This differential absorption is only observed in the wavelength regions where the molecule has a chromophore that absorbs light. scispace.com For this compound, the key chromophores are the pyridin-3-yl and the 4-methylphenyl (tolyl) groups. The electronic transitions of these aromatic rings, typically occurring in the ultraviolet (UV) region of the electromagnetic spectrum, are expected to give rise to CD signals.

The resulting CD spectrum displays positive or negative peaks, known as Cotton effects. wikipedia.orglibretexts.org The sign of the Cotton effect is exquisitely sensitive to the stereochemical environment of the chromophore. libretexts.org Enantiomers of a chiral compound will produce CD spectra that are perfect mirror images of each other, exhibiting Cotton effects of equal magnitude but opposite signs. nih.gov

In a hypothetical analysis of the enantiomers of this compound, one would expect to observe distinct Cotton effects corresponding to the π→π* transitions of the pyridine and phenyl chromophores. For instance, the (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of the same magnitude at that same wavelength. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), the absolute configuration can be definitively assigned. nih.govnih.gov

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgchemistnotes.com An ORD spectrum plots the specific rotation [α] against the wavelength. In regions far from an absorption band, the rotation changes gradually. However, within an absorption band of a chromophore, the ORD curve shows a characteristic peak and trough, which is also known as a Cotton effect. kud.ac.inmgcub.ac.in The relationship between CD and ORD is intimate; an absorptive phenomenon (CD) is mathematically related to a dispersive phenomenon (ORD) through the Kronig-Kramers transforms. wikipedia.org A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough. mgcub.ac.in

For this compound, the ORD spectrum would provide confirmatory data for the assignment of absolute configuration. The shape and sign of the Cotton effect curves in the ORD spectrum are directly related to the stereochemistry at the chiral center.

The following table presents hypothetical, yet representative, chiroptical data for the enantiomers of this compound, illustrating the expected mirror-image relationship between the (R) and (S) forms. The wavelengths and magnitudes are typical for aromatic amines and are used here for illustrative purposes.

| Spectroscopic Data | (R)-2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine | (S)-2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine |

| Circular Dichroism (CD) | ||

| Wavelength of Maximum (λ_max) | 265 nm | 265 nm |

| Molar Ellipticity ([θ]) at λ_max (deg·cm²·dmol⁻¹) | +15,000 | -15,000 |

| Wavelength of Second Maximum (λ_max2) | 220 nm | 220 nm |

| Molar Ellipticity ([θ]) at λ_max2 (deg·cm²·dmol⁻¹) | -25,000 | +25,000 |

| Optical Rotatory Dispersion (ORD) | ||

| Wavelength of Peak | 275 nm | 275 nm |

| Molar Rotation ([Φ]) at Peak (deg·cm²·dmol⁻¹) | +30,000 | -30,000 |

| Wavelength of Trough | 255 nm | 255 nm |

| Molar Rotation ([Φ]) at Trough (deg·cm²·dmol⁻¹) | -28,000 | +28,000 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on the general principles of chiroptical spectroscopy for chiral aromatic amines and does not represent experimentally verified data for this specific compound.

Ultimately, the combination of CD and ORD spectroscopy provides a robust and reliable method for the non-destructive determination of the absolute configuration of this compound. The correlation of experimental spectra with theoretical calculations offers a powerful tool for confirming the three-dimensional structure of this and other chiral molecules.

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, DFT calculations, often employing a basis set such as 6-311G**, can provide a wealth of information.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. For the title compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl ring, while the LUMO is likely centered on the electron-deficient pyridine (B92270) ring.

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. In the case of this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amine group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential role in hydrogen bonding.

DFT is also instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra to aid in structural characterization.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Note: These are hypothetical values for illustrative purposes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory and can provide very accurate thermochemical data. These calculations can predict the enthalpy of formation, entropy, and Gibbs free energy of this compound. Such data is invaluable for understanding the compound's stability and its behavior in chemical reactions. Furthermore, these methods can be used to model reaction pathways and calculate activation energies, providing insights into the kinetics and mechanisms of potential chemical transformations.

Conformational Analysis and Energy Landscape Mapping of the Chemical Compound

The presence of rotatable bonds in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical and biological properties. By systematically rotating the key dihedral angles—specifically around the C-C bond connecting the phenyl and ethylamine (B1201723) moieties and the C-C bond adjacent to the pyridine ring—a potential energy surface can be mapped. This map reveals the low-energy conformers and the energy barriers between them. It is anticipated that the most stable conformers will exhibit minimal steric hindrance between the bulky aromatic rings.

Molecular Dynamics Simulations for Investigating Dynamic Behavior in Solution and Interfacial Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. By simulating the motion of the atoms in a system, MD can reveal how this compound behaves in a solvent, such as water. These simulations can provide information on solvation effects, the stability of different conformers in solution, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. MD is also a powerful tool for studying how the molecule might interact with biological membranes or other interfaces.

Ligand-Target Interaction Prediction via Molecular Docking and Binding Energy Calculations (Focus on Mechanism)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. This is of particular interest in drug discovery and design.

Given its structural motifs, this compound could potentially interact with a variety of biological targets. Molecular docking simulations can be performed against a library of protein structures to identify potential binding partners. The docking algorithm samples a vast number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study would predict the most likely binding site on a target protein and the specific orientation of the compound within that site. For this compound, key interactions would likely involve hydrogen bonding from the amine group and the pyridine nitrogen, as well as hydrophobic and π-π stacking interactions from the aromatic rings. The binding energy, calculated from the scoring function, provides an estimate of the strength of the interaction.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | GLU-85, LEU-132, PHE-145 |

Note: These are hypothetical values for illustrative purposes.

Through these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for further experimental investigation and potential applications.

Lack of Specific Computational Studies on this compound Hinders Detailed Binding Analysis

Therefore, it is not possible to provide a detailed account of the key interaction hotspots and the energetic contributions to the binding of this compound as requested. The generation of data tables detailing these specific energetic contributions is also not feasible due to the absence of published research on this particular molecule.

Further research, including dedicated molecular modeling studies, would be required to elucidate the binding mode, identify critical interaction points, and quantify the energetic contributions of this compound to any potential biological targets. Without such studies, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Mechanistic in Vitro Biological Investigations of 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

Enzyme Binding and Inhibition Kinetics (e.g., Monoamine Oxidases, Cytochrome P450 Enzymes)

No studies were identified that reported on the interaction of 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine with monoamine oxidases (MAOs), cytochrome P450 (CYP) enzymes, or any other enzyme systems.

There is no available data reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzymatic targets.

In the absence of primary inhibition data, no information is available regarding the reversibility or the specific mechanism (e.g., competitive, non-competitive, uncompetitive) of enzyme inhibition for this compound.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies (e.g., G Protein-Coupled Receptors, Ion Channels)

No receptor binding profiling studies for this compound have been published in the reviewed literature.

There are no reports of radioligand binding assays being conducted to determine the binding affinity (Kd) of this compound for any G protein-coupled receptors, ion channels, or other receptor types.

No data is available on the potential allosteric modulatory effects or the receptor subtype selectivity profile of this compound.

Protein-Compound Interaction Analysis Utilizing Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

While the search results provided general information on the methodologies themselves—such as the principles of Isothermal Titration Calorimetry (ITC) for measuring binding thermodynamics tainstruments.comnih.govnih.gov and Surface Plasmon Resonance (SPR) for real-time interaction analysis mdpi.comescholarship.orgdntb.gov.uanih.gov—they contained no specific data points, tables, or research findings related to this compound.

Similarly, searches for biological activities of structurally related compounds, including those with pyridin-3-yl or p-tolyl moieties, did not yield data that could be attributed to the specific molecule . bas.bgresearchgate.netnih.govresearchgate.netnih.gov

Without primary research data, the generation of a scientifically accurate and thorough article focusing solely on the mechanistic in vitro biological investigations of this compound is not feasible at this time.

Mechanistic Pharmacokinetic and Pharmacodynamic Investigations in Vitro Models of 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

In Vitro Absorption and Permeability Studies

To predict the oral absorption of a compound, several in vitro models are employed to assess its permeability across the intestinal barrier.

Caco-2 Cell Monolayer Permeability Assays for Intestinal Absorption Prediction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelium. nih.govenamine.neteuropa.eu The apparent permeability coefficient (Papp) of a compound across this monolayer is a key indicator of its potential for intestinal absorption. europa.eu

A hypothetical study would involve seeding Caco-2 cells on semi-permeable filter supports. After a 21-day culture period to ensure differentiation and monolayer integrity, the test compound would be added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples would then be taken from the opposite chamber at various time points to determine the rate of transport. The integrity of the cell monolayer during the experiment would be monitored by measuring the transepithelial electrical resistance (TEER).

Hypothetical Data Table: Caco-2 Permeability of 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|

| AP to BL | Data not available | Data not available |

A high Papp value in the apical-to-basolateral direction would suggest good passive permeability. An efflux ratio greater than 2 would indicate that the compound might be a substrate for efflux transporters, such as P-glycoprotein, which could limit its net absorption in vivo.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Passive Diffusion Characterization

The PAMPA model is a non-cell-based assay that specifically measures passive diffusion across an artificial lipid membrane, providing a high-throughput method to predict the passive permeability of a compound. nih.govnih.govresearchgate.net This assay is useful for distinguishing passive transport from active transport mechanisms. nih.gov

In a hypothetical PAMPA experiment, a filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to a donor compartment, and its appearance in an acceptor compartment is measured over time.

Hypothetical Data Table: PAMPA Permeability of this compound

| pH | Permeability (Pe) (x 10⁻⁶ cm/s) |

|---|---|

| 5.0 | Data not available |

| 6.2 | Data not available |

The permeability coefficient (Pe) would be determined at different pH values to simulate various sections of the gastrointestinal tract. High Pe values would suggest that the compound is likely to be well absorbed by passive diffusion.

In Vitro Metabolism Studies Using Subcellular Fractions and Isolated Cell Systems

Understanding the metabolic fate of a compound is crucial for predicting its clearance and potential for drug-drug interactions. These studies are typically conducted using liver microsomes or hepatocytes.

Identification of Major Metabolites and Elucidation of Metabolic Pathways

Incubating the compound with human liver microsomes (which contain phase I enzymes) and hepatocytes (which contain both phase I and phase II enzymes) in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes) would be the first step. The resulting metabolites would be identified using high-resolution mass spectrometry (LC-MS/MS).

Potential metabolic pathways for a compound like "this compound" could include oxidation of the pyridine (B92270) ring, hydroxylation of the methylphenyl group, or N-dealkylation.

Cytochrome P450 Isoform Identification and Reaction Phenotyping

To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism, the compound would be incubated with a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Alternatively, chemical inhibitors specific to each major CYP isoform could be used in incubations with human liver microsomes. A significant reduction in metabolite formation in the presence of a specific inhibitor would indicate the involvement of that enzyme. researchgate.net

Hypothetical Data Table: CYP450 Reaction Phenotyping

| CYP Isoform | % Metabolism |

|---|---|

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

Identifying the primary metabolizing enzymes is important for predicting potential drug-drug interactions when co-administered with other drugs that are inhibitors or inducers of these enzymes.

Plasma Protein Binding Determinations Using In Vitro Methodologies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. enamine.net Only the unbound fraction of a drug is pharmacologically active.

Equilibrium dialysis is a common method to determine plasma protein binding. In this technique, a semi-permeable membrane separates a chamber containing the drug in plasma from a drug-free buffer chamber. At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the percentage of the drug that was bound to plasma proteins.

Hypothetical Data Table: Plasma Protein Binding of this compound

| Species | % Protein Binding |

|---|---|

| Human | Data not available |

| Rat | Data not available |

High plasma protein binding (e.g., >99%) can affect the pharmacokinetic properties of a compound, potentially leading to a lower volume of distribution and a longer half-life.

Equilibrium Dialysis and Ultrafiltration Methods for Unbound Fraction Determination

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile and pharmacological effect. Only the unbound (free) fraction of a drug is available to diffuse across membranes, interact with therapeutic targets, and be cleared from the body. herts.ac.uknih.gov Therefore, determining the unbound fraction (fu) is a crucial step in in vitro characterization. Two common and reliable methods for this are equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis

Equilibrium dialysis is considered a gold-standard method for determining the unbound fraction of a compound. The technique involves a semi-permeable membrane that separates a compartment containing the drug in a protein solution (such as plasma) from a protein-free buffer compartment. The membrane allows the passage of small molecules like the unbound drug but retains the larger protein molecules and the protein-bound drug.

The system is allowed to incubate until the concentration of the unbound drug reaches equilibrium between the two compartments. At this point, the concentration of the drug in the protein-free buffer is equal to the unbound concentration in the protein-containing compartment. The unbound fraction is then calculated by comparing the drug concentration in the buffer to the total drug concentration in the plasma compartment.

Hypothetical Data Presentation for Equilibrium Dialysis of this compound

| Parameter | Value |

|---|---|

| Incubation Time | 4-24 hours |

| Temperature | 37°C |

| Plasma Concentration | 1 µM |

| Buffer Concentration (at equilibrium) | 0.15 µM |

| Unbound Fraction (fu) | 0.15 |

Ultrafiltration

Ultrafiltration is another widely used technique that physically separates the unbound drug from the protein-bound drug by centrifugation through a filter with a specific molecular weight cutoff. A plasma sample containing the drug is placed in the upper chamber of the ultrafiltration device and subjected to centrifugal force. This force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane into a collection chamber below.

This method is generally faster than equilibrium dialysis. However, care must be taken to minimize non-specific binding of the compound to the filter membrane and apparatus, which could otherwise lead to an overestimation of protein binding (i.e., an artificially low unbound fraction). nih.gov

Hypothetical Data Presentation for Ultrafiltration of this compound

| Parameter | Value |

|---|---|

| Centrifugation Speed | 2000 x g |

| Centrifugation Time | 30 minutes |

| Temperature | 37°C |

| Total Drug Concentration | 1 µM |

| Ultrafiltrate Concentration | 0.14 µM |

| Unbound Fraction (fu) | 0.14 |

In Vitro Distribution Modeling and Assessment of Tissue Partition Coefficients (Mechanistic)

Mechanistic models for tissue distribution consider the interplay between a compound's physicochemical properties (such as lipophilicity, pKa), its binding to plasma proteins, and its affinity for various components within the tissue, including lipids and proteins.

The assessment of tissue partition coefficients can be performed using various in vitro methods, including equilibrium dialysis with tissue homogenates. By measuring the unbound fraction in plasma (fu,p) and the unbound fraction in a tissue homogenate (fu,t), the tissue-to-plasma partition coefficient can be estimated. These in vitro data are then often used as inputs for physiologically based pharmacokinetic (PBPK) models to simulate the drug's distribution in the whole body.

Hypothetical Tissue Partition Coefficients for this compound

| Tissue | Unbound Fraction in Tissue (fu,t) | Calculated Kp |

|---|---|---|

| Brain | 0.05 | 3.0 |

| Lung | 0.03 | 5.0 |

| Liver | 0.08 | 1.88 |

| Kidney | 0.10 | 1.5 |

| Muscle | 0.12 | 1.25 |

(Assuming a hypothetical plasma unbound fraction (fu,p) of 0.15)

These in vitro investigations provide essential data for understanding the pharmacokinetic profile of a compound like this compound. The determination of the unbound fraction and tissue partition coefficients allows for a more accurate interpretation of in vitro potency and aids in the prediction of in vivo behavior.

Structure Activity Relationship Sar Studies of 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine Derivatives

Systematic Structural Modification and Analog Design Strategies (e.g., Scaffold Hopping, Bioisosteric Replacement)

The systematic modification of the 2-(4-methylphenyl)-1-(pyridin-3-yl)ethan-1-amine scaffold is fundamental to understanding its SAR. Medicinal chemists employ various strategies to create a library of analogs, which are then biologically evaluated to identify key structural features responsible for activity. Two powerful techniques in this process are scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.gov The goal is to discover novel chemical classes with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For the this compound core, scaffold hopping could involve replacing the pyridin-3-yl-ethanamine framework with other heterocyclic systems that can maintain a similar spatial arrangement of key pharmacophoric features. For instance, a pyrazole (B372694) or isoxazole (B147169) ring might be explored as a replacement for the pyridine (B92270) ring, potentially offering different hydrogen bonding patterns and metabolic stability. nih.gov

Bioisosteric Replacement: This approach involves substituting an atom or a group of atoms in the lead compound with another atom or group that has similar physical or chemical properties, leading to a similar biological response. rsc.org In the context of this compound, bioisosteric replacements can be applied to various parts of the molecule. For example, the methyl group on the phenyl ring could be replaced with other small alkyl groups, halogens (e.g., Cl, F), or a trifluoromethyl group to probe the effects of electronics and lipophilicity on activity. The pyridine nitrogen itself could be a point for modification, where its position within the ring is altered (e.g., to a pyridin-2-yl or pyridin-4-yl isomer) to investigate the importance of the nitrogen's basicity and its role in receptor interactions. mdpi.com

A hypothetical example of systematic modifications and their impact on a generic biological activity is presented in the table below.

| Compound ID | R1 (on Phenyl Ring) | R2 (Pyridine Isomer) | Relative Activity |

| 1 | 4-CH₃ | 3-pyridyl | 1.0 |

| 2 | 4-Cl | 3-pyridyl | 1.5 |

| 3 | 4-OCH₃ | 3-pyridyl | 0.8 |

| 4 | 4-CH₃ | 2-pyridyl | 0.5 |

| 5 | 4-CH₃ | 4-pyridyl | 1.2 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the mechanistic basis of their biological effects.

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and the application of appropriate statistical methods. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, electronic, and steric properties.

For derivatives of this compound, a range of descriptors would be relevant. These could include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and polar surface area.

Electronic Descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies, which can describe the molecule's electronic distribution and reactivity.

Topological Descriptors: Connectivity indices (e.g., Wiener index) and shape indices (e.g., Kappa indices), which describe the branching and shape of the molecule. nih.govmdpi.com

Once the descriptors are calculated for a set of analogs with known biological activities, statistical methods are used to build the QSAR model. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest. researchgate.netmdpi.com

The development of a predictive QSAR model involves several steps. First, a training set of compounds with diverse structures and a wide range of biological activities is used to generate the model. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates how well the model fits the training data, and the cross-validated correlation coefficient (q²), which assesses the model's internal predictivity.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C

This equation suggests that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental.

To ensure the model's reliability, it must be validated using an external test set of compounds that were not used in the model's development. A high predictive R² (R²pred) for the test set indicates that the model can accurately predict the activity of new, untested compounds. nih.gov Such validated models can then be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Pharmacophore Modeling and Ligand-Based Drug Design Principles for Derivative Optimization

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

For the this compound scaffold, a pharmacophore model could be generated based on a set of known active analogs. nih.gov This model might reveal the critical spatial relationships between the pyridine nitrogen (as a hydrogen bond acceptor), the amine group (as a hydrogen bond donor and/or a positive ionizable center), and the 4-methylphenyl group (as a hydrophobic feature).

Once a pharmacophore model is developed and validated, it can be used in several ways to optimize derivatives:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features and geometry. nih.gov This can lead to the discovery of new scaffolds with the desired biological activity.

Lead Optimization: The model can guide the modification of existing leads to better fit the pharmacophore and, consequently, enhance their biological activity. For example, if the model indicates a specific location for a hydrophobic group, analogs can be synthesized with different hydrophobic substituents at that position to maximize the interaction.

A hypothetical pharmacophore model for this class of compounds might include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Hydrogen Bond Donor | Primary Amine |

| Positive Ionizable | Protonated Amine |

| Aromatic Ring | Pyridine Ring |

| Hydrophobic Center | 4-Methylphenyl Group |

This table represents a hypothetical pharmacophore model.

Elucidation of the Impact of Stereochemistry on Molecular Interactions and Mechanistic Activity

The this compound molecule contains a chiral center at the carbon atom bearing the amine group. This means that it can exist as two non-superimposable mirror images, or enantiomers (R and S). Stereochemistry often plays a crucial role in the biological activity of chiral drugs, as the two enantiomers can have different affinities and efficacies for their biological targets. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

The differential activity of enantiomers is a key aspect of SAR studies. It is essential to synthesize and test the individual enantiomers of this compound and its derivatives to determine if the biological activity is stereospecific. nih.gov One enantiomer may be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to undesirable side effects.

The impact of stereochemistry can be profound. For instance, the spatial arrangement of the pyridine ring, the 4-methylphenyl group, and the amine group in one enantiomer might allow for optimal interactions with the binding site of a receptor, while the other enantiomer may not be able to achieve the same favorable binding orientation. Understanding these stereochemical requirements is critical for the design of more selective and effective therapeutic agents. researchgate.net

A hypothetical comparison of the biological activity of the R and S enantiomers is shown below.

| Enantiomer | Biological Activity (IC₅₀, nM) |

| (R)-2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine | 10 |

| (S)-2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine | 500 |

| Racemic Mixture | 255 |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Analytical Methodologies for Research on 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and research chemicals. For a polar, basic compound like 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purity assessment, and quantification of this compound. The selection of stationary phase, mobile phase, and detector is critical for developing a robust method.

Stationary and Mobile Phases: Reversed-phase HPLC is commonly employed for the analysis of aromatic amines and pyridine (B92270) derivatives. thermofisher.com A C18 or C8 stationary phase is typically effective. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govlcms.cz To ensure good peak shape and retention for a basic amine, acidic modifiers or buffers are added to the mobile phase. For instance, using a mobile phase of water and methanol with 0.1% formic acid can effectively analyze primary aromatic amines. lcms.cz Alternatively, an ammonium (B1175870) acetate (B1210297) buffer in acetonitrile has been shown to provide excellent separation for related compounds. thermofisher.com

Detection Methods:

UV Detection: The presence of two chromophores—the pyridine ring and the 4-methylphenyl group—makes this compound an excellent candidate for UV-Vis detection. The UV spectrum of pyridine shows absorption maxima that can be used for detection. sielc.comnist.gov Related pyridine derivatives exhibit two main absorption bands, often around 225 nm and in the range of 300-330 nm. researchgate.net An appropriate wavelength, typically matching an absorption maximum, is selected to ensure high sensitivity.

Fluorescence Detection: While the native molecule may possess some intrinsic fluorescence, its sensitivity can be significantly enhanced through derivatization with a fluorogenic agent. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) are used to label primary amines, allowing for highly sensitive detection in complex matrices. researchgate.net The fluorescence properties of pyridine compounds are often highly dependent on pH, a factor that must be optimized during method development. nih.gov

Evaporative Light Scattering Detection (ELSD): As a universal detector, ELSD can be used when the analyte lacks a strong chromophore or when analyzing mixtures with co-eluting compounds that interfere with UV detection. It is a mass-based detection method that is independent of the optical properties of the analyte.

Chiral Chromatography for Enantiomeric Purity and Separation

As this compound possesses a chiral center at the carbon atom bearing the amine group, the separation of its enantiomers is essential for stereospecific research. Chiral HPLC using chiral stationary phases (CSPs) is the most effective and widely used method for this purpose. mdpi.comphenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® and Lux® series), are highly versatile for separating a wide range of chiral compounds, including amines. researchgate.netmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

For basic compounds like this amine, mobile phase additives can significantly improve resolution. The addition of acidic modifiers, such as methanesulfonic acid (MSA), has been shown to have a beneficial effect on the chiral separation of amines on polysaccharide CSPs, likely by forming an ion-pair that enhances interaction with the stationary phase. researchgate.net Research on structurally similar 3-phenyl-3-heteroarylpropylamines has demonstrated successful direct enantiomeric separation on a Cyclobond I column, achieving good resolution and selectivity. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Selectivity Factor (α) |

|---|---|---|---|

| Cyclobond I | Not Specified | ≥ 0.9 | ≥ 1.07 |

| Reversed-Phase C18 with β-Cyclodextrin additive | Not Specified | ≥ 0.4 | ≥ 1.03 |

Electrophoretic Methods for Compound Analysis and Interaction Studies

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. As a basic compound, this compound is protonated in acidic buffers, acquiring a positive charge that makes it ideally suited for CE analysis, particularly by Capillary Zone Electrophoresis (CZE). nih.gov

In CZE, ions are separated in a capillary filled with a background electrolyte based on their charge-to-size ratio under the influence of a high electric field. nih.gov This technique provides rapid analysis times and excellent resolving power. researchgate.net

Furthermore, CE is a powerful tool for chiral separations. The addition of a chiral selector to the background electrolyte enables the separation of enantiomers. For analogous phenyl-pyridyl-propylamines, various cyclodextrins (alpha-, beta-, or gamma-cyclodextrin) and heparin have been successfully used as chiral selectors in CE, achieving baseline resolutions (Rs ≥ 1.8). nih.gov This approach allows for the accurate determination of enantiomeric purity and the study of enantioselective interactions.

Spectroscopic Quantification Methods in Complex Research Matrices (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

Spectroscopic methods provide rapid and straightforward means for quantification, provided the sample matrix is not overly complex or appropriate sample cleanup is performed.

UV-Vis Spectroscopy: The aromatic rings in this compound give rise to characteristic UV absorbance. Based on related pyridine structures, absorption maxima can be expected in the ranges of 220-270 nm and potentially a weaker band at longer wavelengths (>300 nm). researchgate.netresearchgate.net Quantification can be achieved by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This method is simple and non-destructive but can be limited by a lack of selectivity in the presence of other UV-absorbing compounds.

Fluorescence Spectroscopy: The fluorescence of pyridine derivatives is highly sensitive to their chemical environment, particularly pH, which influences the protonation state of the molecule. nih.gov The cationic, neutral, and anionic forms of a molecule can exhibit vastly different fluorescence intensities and emission wavelengths. nih.gov While direct fluorescence may be used for quantification, sensitivity and selectivity can be dramatically improved by derivatizing the primary amine group with a fluorescent tag. This approach is common for the analysis of biogenic amines and allows for trace-level quantification in complex biological or environmental samples. rsc.org

Hyphenated Techniques for Comprehensive Analytical Characterization (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide the highest degree of selectivity and sensitivity, making them indispensable for modern analytical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices. nih.gov The compound is first separated by HPLC and then introduced into the mass spectrometer. For an amine, electrospray ionization (ESI) in the positive ion mode is typically used, generating a protonated molecule [M+H]⁺. The predicted monoisotopic mass of the neutral molecule is 212.13135 Da, giving an expected [M+H]⁺ ion at m/z 213.13863. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.13863 |

| [M+Na]⁺ | 235.12057 |

| [M+K]⁺ | 251.09451 |

| [M+NH₄]⁺ | 230.16517 |

For highly selective quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. lcms.cz In this mode, the precursor ion (e.g., m/z 213.14) is selected, fragmented by collision-induced dissociation (CID), and specific, stable product ions are monitored. This process provides exceptional selectivity and minimizes interference from matrix components. The selection of MRM transitions is based on the fragmentation pattern of the parent molecule.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|

| 213.14 | 122.06 | Loss of methylbenzyl radical |

| 93.06 | Pyridinium ion fragment |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separation and identification. However, due to the polarity and low volatility of the primary amine group, direct analysis is often challenging, leading to poor peak shape and thermal degradation. nih.goviu.edu Therefore, a derivatization step is typically required to replace the active hydrogen on the amine with a more stable, less polar group. researchgate.net Common derivatizing reagents for primary amines include acylating agents (e.g., trifluoroacetic anhydride (B1165640), pentafluorobenzoyl chloride) or silylating agents (e.g., BSTFA). iu.eduoup.com After derivatization, the compound becomes more volatile and amenable to GC separation. The subsequent analysis by mass spectrometry, typically using electron ionization (EI), provides a characteristic fragmentation pattern that serves as a "fingerprint" for unequivocal identification. nih.gov

Future Research Directions and Unaddressed Research Gaps for 2 4 Methylphenyl 1 Pyridin 3 Yl Ethan 1 Amine

The exploration of 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine and its derivatives is an evolving field. While initial studies have highlighted its potential, significant research gaps remain. Addressing these gaps through targeted future research will be crucial for a comprehensive understanding of its chemical and biological properties. The following sections outline key areas where future research efforts should be concentrated.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a ketone precursor (e.g., 2-(4-Methylphenyl)-1-(pyridin-3-yl)ethan-1-one) can be reduced using sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) in the presence of an amine donor. Reaction optimization should focus on:

- Temperature control : Maintain 0–5°C during reduction to minimize side reactions .

- Catalyst selection : Use Pd/C or Raney Ni for catalytic hydrogenation under H2 atmosphere (1–3 atm) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can structural characterization of this compound be reliably performed using spectroscopic techniques?

Methodological Answer:

- IR spectroscopy : Identify NH stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Compare with reference spectra for pyridine and methylphenyl moieties .

- LC-MS (ESI) : Monitor [M+H]+ or [M-H]− ions. For example, a molecular ion at m/z 213 ([M+H]+) confirms the molecular formula (C14H16N2) .

- NMR : 1H NMR in CDCl3 should show aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 1.5–2.0 ppm, broad) .

Q. What strategies are effective for resolving impurities during synthesis?

Methodological Answer: Common impurities include unreacted ketone precursors or regioisomers (e.g., pyridin-2-yl derivatives). Mitigation strategies:

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect and quantify impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to selectively precipitate the target compound .

Advanced Research Questions

Q. How can computational modeling predict the compound’s regioselectivity in substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states and compare activation energies for substitution at pyridin-3-yl vs. methylphenyl sites. Basis sets like B3LYP/6-31G* are suitable .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) to guide functionalization strategies .

Q. How can contradictions between experimental and computational spectral data be resolved?

Methodological Answer:

- Vibrational frequency analysis : Compare experimental IR peaks (e.g., C=O at ~1675 cm⁻¹) with computed spectra from Gaussian. Adjust scaling factors (0.96–0.98) to align results .

- NMR chemical shift prediction : Tools like ACD/Labs or MestReNova simulate shifts using database references. Discrepancies may indicate solvent effects or proton exchange .

Q. What methodologies are suitable for studying enantiomeric purity, given the compound’s chiral center?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (mobile phase: hexane/isopropanol 90:10) to separate enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with simulated data from TD-DFT calculations to confirm absolute configuration .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .

- Stable isotope labeling : Use deuterated analogs (e.g., CD3 groups) to track metabolic pathways via mass shifts in fragmentation patterns .

Q. What strategies address discrepancies in biological activity across structurally similar analogs?

Methodological Answer:

- SAR studies : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl instead of 4-methylphenyl) and test in enzyme inhibition assays. Use CoMFA or CoMSIA to model activity trends .

- Crystallography : Solve X-ray structures of the compound bound to targets (e.g., kinases) to identify critical binding interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports about the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in solvents like DMSO (δ ~12.8) vs. hexane (δ ~7.3). Validate experimentally via UV-Vis quantification .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., ethanol/water) to identify optimal conditions for formulation .